molecular formula C14H22N2O6S B558480 Boc-D-met-osu CAS No. 26060-98-0

Boc-D-met-osu

Cat. No. B558480
CAS RN: 26060-98-0
M. Wt: 346.4 g/mol
InChI Key: PCZJWSPKNYONIM-SECBINFHSA-N
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Description

Boc-D-met-osu is a derivative of Methionine . It is an amino acid derivative that has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with 2 steps . The synthesis methods are available on the ChemicalBook .


Molecular Structure Analysis

The molecular formula of this compound is C14H22N2O6S . Its molecular weight is 346.4 .


Chemical Reactions Analysis

This compound is suitable for Boc solid-phase peptide synthesis . It has been used in the field of peptide synthesis .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has an optical activity of [α]20/D −21.5±2°, c = 2% in dioxane . Its melting point is 120-128 °C . It should be stored at a temperature of -20°C .

Scientific Research Applications

  • Electrophysiology Read-Out Tools for Brain-on-Chip Biotechnology : This paper discusses Brain-on-Chip (BoC) biotechnology, a tool for biomedical and pharmaceutical research in neurosciences, highlighting the significance of electrophysiology techniques in studying brain activity (Forró et al., 2021).

  • Photocatalytic Treatment of Metoprolol with B-doped TiO2 : This study investigates the effectiveness of B doped TiO2 in the removal of metoprolol tartrate salt (MET) in water, offering insights into photocatalytic treatment methods (Cavalcante et al., 2015).

  • Molecularly Imprinted Polymers by Suspension Polymerisation : This research involves the preparation of methacrylic acid copolymer beads imprinted with tert.-butoxy-carbonyl-l-phenylalanine (Boc-l-Phe), related to chromatographic separation of Boc-d,l-Phe (Ansell & Mosbach, 1997).

  • Thermal Decomposition of Methacrylate Polymers Containing Tert-butoxycarbonyl Moiety : This study discusses the radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and investigates the thermal decomposition behavior of the obtained polymers (Jing et al., 2019).

  • Dual pH and Temperature Responsive Helical Copolymer Libraries with Pendant Chiral Leucine Moieties : The paper focuses on the fabrication of chiral copolymer series based on Boc-L/D-leucine methacryloyloxyethyl ester (Boc-L/D-Leu-HEMA), highlighting their chiroptical properties (Bauri et al., 2013).

  • Applications of Digital Image Correlation to Biological Tissues : This paper presents the fundamentals of Digital Image Correlation (DIC) with an emphasis on application to biological materials (Zhang & Arola, 2004).

  • Biosensors-on-Chip An Up-to-Date Review

    : The manuscript provides an overview of biosensors-on-chip (BoC) system development and their application in diagnosing various diseases (Chircov et al., 2020).

Mechanism of Action

Target of Action

Boc-D-met-osu, also known as Boc-L-methionine hydroxysuccinimide ester, is primarily used as a protecting group for amino functions in the synthesis of multifunctional targets . The primary targets of this compound are primary amines, which are unique because they can accommodate two such groups .

Mode of Action

This compound interacts with its targets (primary amines) by forming a carbamate linkage, resulting in a so-called Boc-derivative . This interaction protects the amino function during the synthesis of multifunctional targets .

Biochemical Pathways

It’s known that the compound plays a pivotal role in the synthesis of multifunctional targets where amino functions often occur .

Pharmacokinetics

It’s known that this compound is used in the synthesis of multifunctional targets, implying that its bioavailability would be dependent on the specific context of its use .

Result of Action

The result of this compound’s action is the protection of amino functions during the synthesis of multifunctional targets . This protection facilitates the synthesis process and prevents unwanted reactions involving the amino functions .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH of the environment can significantly influence the action of this compound.

Safety and Hazards

Boc-D-met-osu may cause an allergic skin reaction and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJWSPKNYONIM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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